XZH-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XZH-5 is a STAT3 inhibitor.
Scientific Research Applications
Inhibition of STAT3 Phosphorylation in Cancer
XZH-5 has been identified as a potent inhibitor of STAT3 phosphorylation in various cancer cells, including breast, pancreatic, and hepatocellular carcinoma, as well as rhabdomyosarcoma. By inhibiting STAT3 phosphorylation, this compound induces apoptosis and inhibits cell migration in these cancer cells. This effect is further enhanced when this compound is combined with chemotherapeutic drugs like Doxorubicin or Gemcitabine, suggesting its potential as a therapeutic agent in cancers with constitutive STAT3 signaling (Liu et al., 2011); (Liu et al., 2012); (Liu et al., 2011).
Development of STAT3 Inhibitors
Research on this compound has led to the development of analogs as potential STAT3 inhibitors. Studies have focused on the design, synthesis, and evaluation of these analogs, aiming to improve their efficacy in inhibiting STAT3 phosphorylation in cancer cell lines. This research is pivotal in the ongoing development of new cancer therapeutics targeting the STAT3 signaling pathway (Daka et al., 2015).
Selective Effects on STAT3
This compound is notable for its selective effects on STAT3, as it does not inhibit the stimulation of STAT1 phosphorylation by interferon-γ. This specificity suggests that this compound might offer targeted therapeutic benefits without interfering with other critical signaling pathways in cancer cells (Liu et al., 2011).
Potential in Rhabdomyosarcoma Treatment
This compound has shown promising results in the treatment of Rhabdomyosarcoma, a common soft tissue sarcoma in children. By inhibiting STAT3 phosphorylation in Rhabdomyosarcoma cell lines, this compound induces apoptosis and inhibits cell migration, positioning it as a potential therapeutic agent for this type of cancer (Liu et al., 2011).
Properties
CAS No. |
1360562-98-6 |
---|---|
Molecular Formula |
C22.H25F6N5O4 |
Molecular Weight |
537.46 |
IUPAC Name |
2(S)-{2(S)-[3-(3,5-Bis-trifluoromethyl-phenyl)-ureido]-3-methyl-butyrylamino}-3-(1-methyl- 1H-imidazol-4-yl)-propionic acid methyl este |
InChI |
InChI=1S/C22H25F6N5O4/c1-12(2)5-18(34)33(17(19(35)37-4)9-16-10-32(3)11-29-16)31-20(36)30-15-7-13(21(23,24)25)6-14(8-15)22(26,27)28/h6-8,10-12,17H,5,9H2,1-4H3,(H2,30,31,36)/t17-/m0/s1 |
InChI Key |
SYSZGLKKVMTFTM-KRWDZBQOSA-N |
SMILES |
O=C(OC)[C@@H](N(NC(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)=O)C(CC(C)C)=O)CC2=CN(C)C=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XZH-5; XZH 5; XZH5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.